![molecular formula C18H26N2O2 B2597978 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one CAS No. 2320222-50-0](/img/structure/B2597978.png)
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one
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Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one, also known as Cbz-Diazepine, is a chemical compound that has been synthesized for scientific research purposes.
Scientific Research Applications
Synthesis and Chemical Properties
A study detailed the synthesis of a hydroxyproline-based H(3) receptor antagonist, highlighting the strategic employment of La Rosa's lactone and a late-stage Mitsunobu reaction to achieve the desired stereochemistry. This synthesis is part of efforts to minimize the cost-of-goods in pharmaceutical development, indicating the compound's potential application in targeting histamine receptors (Pippel et al., 2010).
Research into novel heterocycle-fused 1,4-diazepin-2-ones demonstrated an alternative approach through aromatic amidation protocols. This methodology underscores the compound's utility in constructing complex molecular architectures, potentially leading to new therapeutic agents (Correa et al., 2003).
The synthesis of bicyclic σ receptor ligands with cytotoxic activity was reported, utilizing stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate. This synthesis underscores the compound's relevance in exploring σ1 receptor affinity and investigating cell growth inhibition, suggesting a role in cancer research (Geiger et al., 2007).
Biological Applications
A study highlighted the correlation between cathepsin B inhibition and cytotoxicity for a series of palladacycles. Given the structure of the compound , this research may indicate its potential applicability in designing inhibitors with specific target mechanisms in cancer therapy (Spencer et al., 2009).
The synthesis and in vitro antiproliferative activity of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b] [1,4]diazepin-2-ylidene)ethanone were investigated, highlighting the compound's potential as an anticancer agent. This study demonstrates the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Liszkiewicz, 2002).
properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15-6-2-3-9-17(15)22-14-18(21)20-11-5-10-19(12-13-20)16-7-4-8-16/h2-3,6,9,16H,4-5,7-8,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNXXQRYUCEXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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